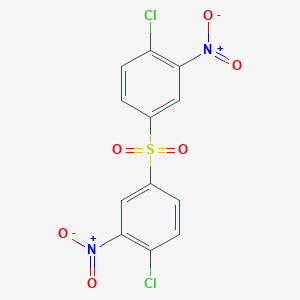

Bis(4-chloro-3-nitrophenyl) sulphone

Beschreibung

The exact mass of the compound Bis(4-chloro-3-nitrophenyl) sulphone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4447. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-chloro-3-nitrophenyl) sulphone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-chloro-3-nitrophenyl) sulphone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-(4-chloro-3-nitrophenyl)sulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEMNCKHWQEMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170040 | |

| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-05-3 | |

| Record name | 1,1′-Sulfonylbis[4-chloro-3-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1759-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Bis(4-chloro-3-nitrophenyl) Sulphone from 4,4'-Dichlorodiphenyl Sulfone

This guide provides an in-depth exploration of the synthesis of bis(4-chloro-3-nitrophenyl) sulphone, a pivotal intermediate in the pharmaceutical and polymer industries. The primary focus is the electrophilic nitration of 4,4'-dichlorodiphenyl sulfone (DCDPS). We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical safety considerations, and outline methods for product characterization. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this important chemical transformation.

Introduction and Strategic Importance

Bis(4-chloro-3-nitrophenyl) sulphone is a key chemical building block, most notably serving as a precursor in the synthesis of 4,4'-diaminodiphenyl sulfone (Dapsone).[1] Dapsone is a cornerstone medication in the multi-drug therapy for leprosy and is also used for its anti-inflammatory properties.[1] The parent compound, 4,4'-dichlorodiphenyl sulfone (DCDPS), is a stable, white solid produced industrially for the manufacture of high-performance polymers like polysulfones (PES) and Udel.[2]

The transformation of DCDPS to its dinitro derivative is achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The successful execution of this synthesis hinges on precise control of reaction conditions and a rigorous adherence to safety protocols due to the highly reactive and hazardous nature of the nitrating agents involved.

Reaction Mechanism: Electrophilic Aromatic Substitution

The conversion of 4,4'-dichlorodiphenyl sulfone to bis(4-chloro-3-nitrophenyl) sulphone is a classic example of an electrophilic aromatic substitution reaction. The process involves the introduction of two nitro (-NO₂) groups onto the aromatic rings.

2.1. Generation of the Electrophile

The potent electrophile required for this reaction, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[3]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2.2. Regioselectivity

The positions of the incoming nitro groups are dictated by the existing substituents on the benzene rings: the chloro (-Cl) group and the sulfone (-SO₂) bridge.

-

Sulfone Group (-SO₂-): This is a powerful electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack. It is a meta-director.

-

Chloro Group (-Cl): This group is also deactivating due to its inductive electron-withdrawing effect, but it is an ortho, para-director because its lone pairs can donate electron density through resonance.

The nitration occurs at the position ortho to the chlorine atom and meta to the sulfone group. This specific orientation is the result of the combined directing effects and provides a sterically accessible site for the electrophile.

Diagram: Mechanism of Nitration

Caption: Figure 1: Electrophilic Aromatic Substitution Mechanism.

Detailed Experimental Protocol

The following protocol is a representative method for the laboratory-scale synthesis of bis(4-chloro-3-nitrophenyl) sulphone.[4]

3.1. Reagents and Equipment

| Reagent/Equipment | Specification |

| 4,4'-Dichlorodiphenyl sulfone | 57.4 g (0.2 moles) |

| 1,2-Dichloroethane | 170 ml |

| Nitric Acid | Specific gravity 1.50 (28.2 g) |

| Sulfuric Acid | 98% |

| Round-bottom flask | 500 ml, with ports for addition funnel and thermometer |

| Stirring mechanism | Magnetic stirrer or overhead stirrer |

| Heating mantle | - |

| Dropping funnel | - |

| Condenser | For steam distillation |

| Filtration apparatus | Büchner funnel and flask |

| Beakers and other standard glassware | - |

3.2. Synthesis Procedure

-

Dissolution: Dissolve 57.4 g (0.2 moles) of 4,4'-dichlorodiphenyl sulfone in 170 ml of 1,2-dichloroethane in a round-bottom flask at room temperature.[4]

-

Nitric Acid Addition: Add 28.2 g of nitric acid (specific gravity 1.50) to the solution.[4]

-

Sulfuric Acid Addition (Critical Step): Cool the mixture and begin the dropwise addition of 98% sulfuric acid. This step is highly exothermic and must be performed slowly over 30 minutes, maintaining the internal temperature between 30-40°C.[4]

-

Reaction: After the addition is complete, heat the mixture and stir for 7 hours at a temperature of 70-80°C.[4]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. Isolate the organic layer (containing the product) from the mixed acid layer.[4]

-

Solvent Removal: Remove the 1,2-dichloroethane solvent from the organic layer via steam distillation.[4]

-

Isolation: As the solvent is removed, the product will precipitate out of the aqueous solution. Cool the mixture and filter the precipitate using a Büchner funnel.[4]

-

Purification: Wash the collected solid thoroughly with water and dry it. This yields crude bis(4-chloro-3-nitrophenyl) sulphone.[4] For higher purity, the crude product can be recrystallized from ethanol to obtain needle-like crystals.[4]

Diagram: Experimental Workflow

Caption: Figure 2: Step-by-Step Synthesis Workflow.

Product Characterization and Data

The successful synthesis will yield bis(4-chloro-3-nitrophenyl) sulphone as needle-like crystals.[4]

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₆Cl₂N₂O₆S | [5] |

| Molecular Weight | 377.16 g/mol | |

| Appearance | Needle-like crystals | [4] |

| Melting Point | 201-202°C | [4][6] |

| Yield | Up to 99% (crude) | [4] |

| Purity (by HPLC) | >99.5% | [4] |

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying any remaining starting material or isomeric impurities.[4]

-

Melting Point: A sharp melting point range, consistent with the literature value of 201-202°C, is a strong indicator of high purity.[4][6]

-

Spectroscopy (FTIR, NMR):

-

FTIR: Expect strong characteristic peaks for the nitro group (N-O stretching) around 1530 cm⁻¹ and 1350 cm⁻¹, and for the sulfone group (S=O stretching) around 1300 cm⁻¹ and 1150 cm⁻¹.

-

¹H NMR: The aromatic region will show a complex splitting pattern consistent with the trisubstituted phenyl rings.

-

Critical Safety and Hazard Management

Nitration reactions are inherently hazardous and demand stringent safety protocols. The combination of concentrated nitric and sulfuric acids creates a highly corrosive and oxidizing mixture that can react violently with organic materials.[7][8]

5.1. Chemical Hazards

-

Mixed Acid (HNO₃/H₂SO₄): Extremely corrosive to skin, eyes, and respiratory tract.[9][10] Can cause severe burns on contact. It is a powerful oxidizing agent that can cause fires or explosions if it comes into contact with combustible materials.[8]

-

Nitric Acid Fumes: Inhalation of fumes (including nitrogen dioxide gas) is highly toxic and can lead to respiratory irritation and delayed pulmonary edema.[7][10]

-

1,2-Dichloroethane: A regulated solvent that should be handled with care to avoid inhalation and skin contact.

5.2. Reaction Hazards

-

Thermal Runaway: The reaction is highly exothermic, especially during the addition of sulfuric acid.[11] Inadequate temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing the reaction to boil over or explode.[7]

5.3. Engineering and Personal Protective Controls

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood with adequate ventilation.[7] Equipment must be made of acid-resistant materials.[11] An emergency eyewash station and safety shower must be immediately accessible.[9]

-

Personal Protective Equipment (PPE):

5.4. Emergency Preparedness

-

Spills: Have spill containment kits with neutralizing agents (e.g., sodium bicarbonate, soda ash) readily available.[8]

-

Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[10]

Conclusion

The synthesis of bis(4-chloro-3-nitrophenyl) sulphone from 4,4'-dichlorodiphenyl sulfone is a robust and high-yielding process that provides access to a valuable chemical intermediate. The core of this transformation is a well-understood electrophilic aromatic substitution reaction. However, the use of highly corrosive and reactive nitrating agents necessitates a deep respect for the associated hazards. By implementing meticulous experimental technique, strict temperature control, and comprehensive safety measures, this synthesis can be performed safely and efficiently, providing the high-purity material required for subsequent applications in the pharmaceutical and polymer sciences.

References

- Nitration reaction safety. (2024). YouTube.

- Process for preparing bis-(4-chloro-3-nitrophenyl). (SU899544A1). Google Patents.

- MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.

-

NITRIC ACID SAFETY. University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]

-

Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Retrieved from [Link]

-

4,4'-Dichlorodiphenyl sulfone. Wikipedia. Retrieved from [Link]

-

Dapsone. PubChem, National Institutes of Health. Retrieved from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Bis(4-chloro-3-nitrophenyl) sulphone (C12H6Cl2N2O6S). PubChemLite. Retrieved from [Link]

Sources

- 1. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. bis(4-chloro-3-nitrophenyl) sulphone synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl) - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. eastharbourgroup.com [eastharbourgroup.com]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. ehs.com [ehs.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physicochemical Properties of Bis(4-chloro-3-nitrophenyl) Sulphone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Synthetic Importance

Bis(4-chloro-3-nitrophenyl) sulphone (CAS No. 1759-05-3) is a symmetrical diaryl sulphone derivative of significant interest as a monomer and intermediate in the synthesis of advanced, heat-resistant polymers such as polysulphones and polyethersulphones.[1] The strategic placement of electron-withdrawing nitro and chloro groups on the phenyl rings modifies the reactivity and properties of the core diphenyl sulphone structure, making it a valuable building block for materials with enhanced thermal stability and specific chemical resistances. This guide provides a comprehensive analysis of its core physicochemical properties, synthesis, and analytical characterization. In light of the limited publicly available experimental data for certain properties, this document integrates established experimental values with expert-led predictive analysis based on foundational chemical principles and data from analogous structures, ensuring a robust and practical resource for laboratory professionals.

Chemical Identity and Core Physical Properties

The fundamental identification and key physical properties of Bis(4-chloro-3-nitrophenyl) sulphone are summarized below. These data are foundational for its handling, formulation, and application in synthetic chemistry. The melting point is a well-documented experimental value, while other parameters are derived from computational models, providing reliable estimates for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1759-05-3 | [2] |

| Molecular Formula | C₁₂H₆Cl₂N₂O₆S | [3] |

| Molecular Weight | 377.16 g/mol | [3] |

| IUPAC Name | 1-chloro-4-[(4-chloro-3-nitrophenyl)sulfonyl]-2-nitrobenzene | [4] |

| Synonyms | 3,3'-Dinitro-4,4'-dichlorodiphenyl sulphone, NSC 4447 | [2] |

| Appearance | Needle-like crystals | [2] |

| Melting Point | 201-202 °C | [2] |

| Predicted LogP (XLogP3) | 3.6 | [4] |

| Topological Polar Surface Area | 134 Ų | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis and Purification

The primary and most efficient synthesis of Bis(4-chloro-3-nitrophenyl) sulphone involves the electrophilic nitration of a readily available precursor, 4,4'-Dichlorodiphenyl sulphone (CAS No. 80-07-9). The causality behind this experimental choice lies in the directing effects of the sulfonyl group, which is a meta-director and deactivating, and the chloro groups, which are ortho-, para-directing yet deactivating. The strong activating conditions of the nitrating mixture (sulfuric and nitric acid) overcome the deactivation to favor nitration at the positions ortho to the chlorine atoms and meta to the sulfonyl group.

Experimental Protocol: Nitration of 4,4'-Dichlorodiphenyl Sulphone

This protocol is adapted from established and high-yield synthetic procedures.[2]

-

Dissolution: In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve 57.4 g (0.2 moles) of 4,4'-Dichlorodiphenyl sulphone in 170 ml of 1,2-dichloroethane.

-

Nitric Acid Addition: At room temperature, add 28.2 g of nitric acid (specific gravity 1.50) to the solution.

-

Sulfuric Acid Addition (Critical Step): Cool the mixture and, over a period of 30 minutes, add 98% sulfuric acid dropwise while maintaining the internal temperature between 30-40 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, heat the mixture to 70-80 °C and stir vigorously for 7 hours.

-

Work-up: Cool the reaction mixture to room temperature. The mixture will separate into two layers. Separate the organic (1,2-dichloroethane) layer from the mixed acid layer.

-

Isolation: Remove the 1,2-dichloroethane solvent from the organic layer via steam distillation.

-

Purification: The resulting precipitate is filtered, washed thoroughly with water until the washings are neutral, and dried. This yields crude 3,3'-dinitro-4,4'-dichloro diphenylsulfone.

-

Recrystallization: For obtaining high-purity (99.6%+) material, recrystallize the crude product from ethanol to yield fine, needle-like crystals with a sharp melting point of 201-202 °C.[2]

Caption: Workflow for the synthesis of Bis(4-chloro-3-nitrophenyl) sulphone.

Solubility, Stability, and Handling

Solubility Profile

While quantitative solubility data is not widely published, a qualitative assessment can be made based on the molecule's structure and data from its precursor, Bis(4-chlorophenyl) sulfone.[5] The molecule is highly non-polar, dominated by two aromatic rings, and possesses a large molecular weight. The polar sulfone and nitro groups are sterically shielded and contribute less to overall polarity than might be expected.

-

Aqueous Solubility: Expected to be virtually insoluble in water.

-

Polar Aprotic Solvents: Likely exhibits slight to moderate solubility in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile, particularly with heating.

-

Chlorinated Solvents: Good solubility is predicted in solvents such as dichloromethane and chloroform.

-

Ethers and Esters: Moderate solubility is expected in solvents like tetrahydrofuran (THF) and ethyl acetate.

-

Alcohols: Sparingly soluble in methanol; solubility increases with alkyl chain length (e.g., ethanol, isopropanol), especially during recrystallization at elevated temperatures.[2]

-

Non-Polar Solvents: Limited solubility is expected in alkanes like hexane.

Chemical Stability and Handling

The stability of the compound is dictated by its constituent functional groups.

-

Thermal Stability: Aromatic sulfones are a class of compounds known for their high thermal stability.[6] The molecule is stable at its melting point and beyond, a property essential for its application in high-performance polymers. TGA studies on similar diaryl sulfones show thermal stability up to and exceeding 300°C.[7]

-

Hydrolytic Stability: The C-Cl and C-S bonds are generally stable to hydrolysis under neutral conditions. However, the chloro substituents are activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro and sulfonyl groups. Under strong basic conditions (e.g., concentrated NaOH) and elevated temperatures, nucleophilic substitution of the chlorine atoms can occur.

-

Storage and Handling: The compound should be stored in a cool, dry place away from strong bases and reducing agents. Standard personal protective equipment (gloves, safety glasses) should be worn during handling. Precautionary statements indicate the need to avoid breathing dust and to ensure use in a well-ventilated area.[3]

Analytical and Spectroscopic Characterization

No formally published experimental spectra for Bis(4-chloro-3-nitrophenyl) sulphone were identified during a comprehensive literature review. This is not uncommon for specialized synthetic intermediates. Therefore, this section provides a predictive analysis of the expected spectroscopic data, a practice commonly employed by analytical scientists for structure verification. These predictions are based on established principles and spectral data from analogous compounds containing the 4-chloro-3-nitrophenyl moiety and the diaryl sulfone core.[5][8][9][10][11][12]

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.[2] A self-validating reverse-phase method can be readily developed.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using acetonitrile and water is effective. The addition of a small amount of acid (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV detection) will ensure sharp peak shapes.

-

Detection: UV detection at a wavelength around 260 nm is suitable due to the presence of the aromatic rings and nitro groups.

-

Expected Elution: As a relatively non-polar molecule, it will be well-retained on a C18 column, eluting at a high percentage of organic solvent.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The molecule is symmetrical, meaning there are only three unique aromatic protons on each ring. The strong electron-withdrawing effects of the sulfonyl and nitro groups will shift all protons significantly downfield.

-

H-2/H-2': This proton is ortho to the nitro group. It is expected to be the most deshielded proton, appearing as a doublet. Predicted δ ≈ 8.3 - 8.5 ppm.

-

H-5/H-5': This proton is ortho to the chlorine atom and meta to the sulfonyl group. It will appear as a doublet. Predicted δ ≈ 7.8 - 8.0 ppm.

-

H-6/H-6': This proton is between the chloro and sulfonyl groups. It will appear as a doublet of doublets. Predicted δ ≈ 7.6 - 7.8 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Due to the molecule's symmetry, six unique carbon signals are expected in the aromatic region.

-

Carbonyl Carbons (C-NO₂): The carbons directly attached to the nitro groups (C-3/C-3') will be significantly influenced by its electron-withdrawing nature. Predicted δ ≈ 148 - 152 ppm.

-

Carbons (C-SO₂): The carbons attached to the sulfonyl group (C-1/C-1') will also be downfield. Predicted δ ≈ 140 - 144 ppm.

-

Carbons (C-Cl): The carbons bearing the chlorine atoms (C-4/C-4') will be shifted downfield. Predicted δ ≈ 135 - 138 ppm.

-

Other Aromatic Carbons: The remaining CH carbons (C-2, C-5, C-6) will appear in the typical aromatic region, with their specific shifts influenced by the adjacent substituents. Predicted δ ≈ 124 - 132 ppm.

Predicted Key FTIR-ATR Absorptions

The infrared spectrum will be dominated by strong absorptions from the sulfonyl and nitro groups.

-

Asymmetric SO₂ Stretch: A very strong, sharp band is expected in the 1320-1340 cm⁻¹ region. This is highly characteristic of the sulfone group.[11]

-

Symmetric SO₂ Stretch: A strong, sharp band is expected in the 1160-1180 cm⁻¹ region.[11]

-

Asymmetric NO₂ Stretch: A very strong absorption is predicted around 1530-1550 cm⁻¹.[13]

-

Symmetric NO₂ Stretch: A strong absorption is predicted around 1340-1360 cm⁻¹. This may overlap with the asymmetric SO₂ stretch.[13]

-

Aromatic C=C Stretch: Multiple medium-intensity bands are expected in the 1400-1600 cm⁻¹ range.

-

C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region is possible.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

Predicted Mass Spectrometry (EI) Fragmentation

In an electron ionization (EI) mass spectrum, the molecular ion peak should be observable. The fragmentation pattern will be dictated by the stability of the diaryl sulfone core and the presence of the substituents.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 376, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

-

Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of the nitro group (•NO₂), leading to a fragment at m/z 330.

-

Cleavage of C-S Bond: Scission of one of the carbon-sulfur bonds could lead to a [C₆H₃ClNO₂S]⁺ fragment (m/z ~188) and a [C₆H₃ClNO₂]⁺ fragment (m/z ~156).

-

Loss of SO₂: Expulsion of sulfur dioxide (SO₂) from larger fragments is a characteristic fragmentation pathway for diaryl sulfones, often occurring after initial fragmentation steps.[7]

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Conclusion

References

-

SpectraBase. 4-Chloro-3-nitrophenol - Optional[13C NMR]. [Link]

-

Salama, N. N., El-Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

-

PubChemLite. Bis(4-chloro-3-nitrophenyl) sulphone (C12H6Cl2N2O6S). [Link]

-

SpectraBase. 3-Chloro-4-nitrophenol - Optional[1H NMR]. [Link]

-

Kamruzzaman, M., Ali, R., & Hasan, T. (2022). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia, 6(1), 26-30. [Link]

-

PubChem. 4-Chloro-3-nitrophenol. [Link]

-

Jaggi, N., & Vij, D. R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 112-125. [Link]

-

University of Calcutta. 13C NMR spectroscopy • Chemical shift. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

-

Royal Society of Chemistry. Supporting information for: Ipso-hydroxylation of arylboronic acids using aqueous H2O2 in a well-defined recyclable reaction medium. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

PubChem. Bis(4-chloro-3-nitrophenyl) sulphone. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

- Google Patents. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

MDPI. Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

PubMed. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. [Link]

-

ResearchGate. Introduction of the nitro group into aromatic systems. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

-

Royal Society of Chemistry. Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. [Link]

-

PubMed. Thermoanalytical investigation of some sulfone-containing drugs. [Link]

-

PubMed. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. [Link]

-

European Environmental Bureau. EEB comments on the identification of bis (4-chlorophenyl) sulphone as Substance of Very High Concern, April 2023. [Link]

-

MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]

-

ResearchGate. (PDF) PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone. [Link]

-

Royal Society of Chemistry. Supporting Information for Direct Arylation of Unactivated Benzene with Aryl Acyl Peroxides toward Biaryls. [Link]

-

ResearchGate. 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ). [Link]

-

PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

-

MDPI. Investigation of the Properties of Polyphenylene Sulfone Blends. [Link]

-

MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]

-

Research Scientific. BIS(4-FLUORO-3-NITROPHENYL) SULFONE >= 97.0% (HPLC). [Link]

Sources

- 1. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl) - Google Patents [patents.google.com]

- 2. bis(4-chloro-3-nitrophenyl) sulphone synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - Bis(4-chloro-3-nitrophenyl) sulphone (C12H6Cl2N2O6S) [pubchemlite.lcsb.uni.lu]

- 5. compoundchem.com [compoundchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. actachemicamalaysia.com [actachemicamalaysia.com]

- 9. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bhu.ac.in [bhu.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to Bis(4-chloro-3-nitrophenyl) sulphone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-chloro-3-nitrophenyl) sulphone is a symmetrical aromatic sulfone characterized by the presence of both chloro and nitro functional groups on each phenyl ring. This substitution pattern imparts unique chemical reactivity, making it a valuable intermediate and monomer in various fields of chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on its role in the development of advanced materials.

Chemical Identity and Structure

Molecular Formula: C₁₂H₆Cl₂N₂O₆S[1]

Molecular Weight: 377.16 g/mol [1]

Synonyms:

-

1,1'-Sulfonylbis(4-chloro-3-nitrobenzene)[1]

-

3,3'-Dinitro-4,4'-dichlorodiphenyl sulfone

The chemical structure of Bis(4-chloro-3-nitrophenyl) sulphone is presented below. The molecule consists of a central sulfonyl group connecting two phenyl rings. Each phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position relative to the sulfonyl bridge.

Caption: Chemical structure of Bis(4-chloro-3-nitrophenyl) sulphone.

Physicochemical Properties

A summary of the key physicochemical properties of Bis(4-chloro-3-nitrophenyl) sulphone is provided in the table below.

| Property | Value | Source |

| CAS Number | 1759-05-3 | [1][2] |

| Molecular Formula | C₁₂H₆Cl₂N₂O₆S | [1] |

| Molecular Weight | 377.16 g/mol | [1] |

| Appearance | Needle-like crystals | [3] |

| Melting Point | 201-202 °C | [3] |

| Topological Polar Surface Area | 134 Ų | [2] |

| XLogP3-AA | 3.6 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis

The primary and most efficient synthesis of Bis(4-chloro-3-nitrophenyl) sulphone involves the direct nitration of 4,4'-dichlorodiphenyl sulfone. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Synthesis Workflow

Caption: General workflow for the synthesis of Bis(4-chloro-3-nitrophenyl) sulphone.

Detailed Experimental Protocol

The following protocol is adapted from a literature procedure which reports a high yield and purity.[3]

-

Dissolution: In a suitable reaction vessel, dissolve 57.4 g (0.2 moles) of 4,4'-dichlorodiphenyl sulfone in 170 ml of 1,2-dichloroethane.

-

Addition of Nitric Acid: At room temperature, add 28.2 g of nitric acid (specific gravity 1.50) to the solution.

-

Addition of Sulfuric Acid: Add 98% sulfuric acid dropwise over a period of 30 minutes, maintaining the temperature between 30-40 °C.

-

Reaction: Stir the resulting mixture for 7 hours at a temperature of 70-80 °C.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into an organic layer and a mixed acid layer. Separate the two layers.

-

Solvent Removal: Remove the 1,2-dichloroethane from the organic layer by steam distillation.

-

Isolation: The product will precipitate out. Filter the precipitate.

-

Purification: Wash the filtered solid with water and then dry to yield needle-like crystals of 3,3'-dinitro-4,4'-dichloro diphenylsulfone (Bis(4-chloro-3-nitrophenyl) sulphone). A reported yield is 74.6 g (99%).[3]

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from ethanol. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).[3]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern of the aromatic rings. Signals corresponding to the aromatic protons would be observed in the downfield region (typically 7.0-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the aromatic rings and the carbon atoms attached to the sulfonyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

-

Strong absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

-

Strong absorptions for the asymmetric and symmetric stretching of the N-O bonds in the nitro groups (typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

-

Absorptions corresponding to C-Cl stretching and C-N stretching.

-

Bands characteristic of the substituted benzene rings.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry can be used to confirm the elemental composition. Predicted mass spectral data suggests a [M+H]⁺ adduct at m/z 376.93965.[4]

Applications

The primary application of Bis(4-chloro-3-nitrophenyl) sulphone is as a monomer in the synthesis of high-performance polymers, particularly polyethersulfones (PES) and other related polysulfones.[5] The electron-withdrawing nitro groups activate the chlorine atoms towards nucleophilic aromatic substitution. This allows for the polymerization with bisphenols to form the polyether linkages.

The resulting polymers are known for their:

-

High thermal stability

-

Excellent mechanical strength

-

Good chemical resistance

These properties make them suitable for demanding applications in various industries, including aerospace, automotive, and electronics. In the context of drug development and life sciences, these polymers can be utilized in the manufacturing of medical devices, filtration membranes, and laboratory equipment that require high performance and sterilizability.

While there is no direct evidence of Bis(4-chloro-3-nitrophenyl) sulphone being used as a therapeutic agent itself, its structural motifs are of interest in medicinal chemistry. The reduction of the nitro groups to amines provides a route to various diamino diphenyl sulfone derivatives. These derivatives can serve as building blocks for the synthesis of more complex molecules with potential biological activity. However, to date, its role as a pharmaceutical intermediate is not well-established in the literature.

Safety and Handling

Bis(4-chloro-3-nitrophenyl) sulphone is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

Dispose of contents/container to an approved waste disposal plant.

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Bis(4-chloro-3-nitrophenyl) sulphone is a well-defined chemical compound with significant utility as a monomer for the synthesis of high-performance polymers. Its synthesis is straightforward and high-yielding. While its direct application in drug development is not currently established, its chemical functionality makes it a potentially versatile building block for further chemical transformations. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. This guide provides a foundational understanding of this important chemical for professionals in research and development.

References

-

PubChemLite. Bis(4-chloro-3-nitrophenyl) sulphone (C12H6Cl2N2O6S). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals. [Link]

Sources

- 1. Bis(4-chloro-3-nitrophenyl) sulphone | SIELC Technologies [sielc.com]

- 2. guidechem.com [guidechem.com]

- 3. bis(4-chloro-3-nitrophenyl) sulphone synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - Bis(4-chloro-3-nitrophenyl) sulphone (C12H6Cl2N2O6S) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

A Comprehensive Spectroscopic Guide to Bis(4-chloro-3-nitrophenyl) sulphone: NMR, IR, and MS Analysis

Abstract

This technical guide provides an in-depth analysis of the spectral data for Bis(4-chloro-3-nitrophenyl) sulphone, a key intermediate in the synthesis of high-performance polymers and other advanced materials.[1][2] Aimed at researchers, chemists, and quality control professionals, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the underlying principles and experimental considerations, offering a framework for the robust characterization of this and similar diaryl sulfone compounds. We explore expected spectral patterns, logical fragmentation pathways, and provide standardized protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Molecular Architecture

Bis(4-chloro-3-nitrophenyl) sulphone is a highly symmetrical molecule with the chemical formula C₁₂H₆Cl₂N₂O₆S.[3] Its structure is characterized by a central sulfonyl (SO₂) group bridging two identical 4-chloro-3-nitrophenyl rings. The strategic placement of strong electron-withdrawing groups—the sulfone and two nitro moieties—significantly influences the electronic environment of the aromatic rings. This electronic effect is the cornerstone of interpreting the molecule's spectroscopic signature.

The accurate structural confirmation of this molecule is paramount, often preceding its use in polymerization reactions where purity and isomeric identity are critical.[2][4] Spectroscopic techniques provide the necessary tools for this confirmation.

-

NMR Spectroscopy reveals the precise arrangement of hydrogen and carbon atoms, confirming the substitution pattern on the aromatic rings.

-

IR Spectroscopy acts as a fingerprint, identifying the key functional groups (SO₂, NO₂, C-Cl) responsible for the molecule's chemical properties.

-

Mass Spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns under energetic conditions.

This guide will dissect each of these techniques in the context of Bis(4-chloro-3-nitrophenyl) sulphone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific isomeric structure of Bis(4-chloro-3-nitrophenyl) sulphone. The molecule's symmetry dictates that the ¹H and ¹³C NMR spectra will be relatively simple, with signals corresponding to only one of the identical phenyl rings.

Expertise & Causality: Experimental Design

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Due to the molecule's polarity and crystallinity, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) to ensure complete dissolution. A high-frequency spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal resolution, which is particularly important for resolving the fine splitting patterns of the aromatic protons.[5]

Predicted ¹H NMR Spectrum Analysis

The 4-chloro-3-nitrophenyl group contains three aromatic protons in distinct chemical environments. The powerful electron-withdrawing nature of the adjacent sulfonyl and nitro groups will shift these protons significantly downfield (higher ppm values) compared to benzene (7.34 ppm).

Table 1: Predicted ¹H NMR Spectral Data for Bis(4-chloro-3-nitrophenyl) sulphone in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.5 - 8.7 | Doublet (d) | J ≈ 2.0 - 2.5 Hz (meta coupling) |

| H-5 | ~8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 8.5 - 9.0 Hz (ortho), 2.0 - 2.5 Hz (meta) |

| H-6 | ~7.9 - 8.1 | Doublet (d) | J ≈ 8.5 - 9.0 Hz (ortho coupling) |

-

H-2: This proton is ortho to the nitro group and meta to the sulfone group, experiencing strong deshielding. It appears as a doublet due to meta-coupling with H-6.

-

H-5: This proton is ortho to the sulfone group and ortho to the chlorine atom. It appears as a doublet of doublets, being coupled to both H-6 (ortho) and H-2 (meta).

-

H-6: This proton is ortho to the chlorine atom and meta to the nitro group. It appears as a doublet due to ortho-coupling with H-5.

Predicted ¹³C NMR Spectrum Analysis

The symmetry of the molecule means there will be six unique signals for the aromatic carbons. The chemical shifts are heavily influenced by the attached substituents. Carbons directly bonded to electron-withdrawing groups (C-SO₂, C-NO₂, C-Cl) will be significantly affected.

Table 2: Predicted ¹³C NMR Spectral Data for Bis(4-chloro-3-nitrophenyl) sulphone in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-S) | ~140 - 142 | Quaternary carbon attached to the sulfone group. |

| C-2 | ~125 - 127 | Influenced by adjacent nitro group. |

| C-3 (C-NO₂) | ~148 - 150 | Quaternary carbon, significantly deshielded by the attached nitro group. |

| C-4 (C-Cl) | ~132 - 134 | Quaternary carbon, deshielded by the attached chlorine atom. |

| C-5 | ~130 - 132 | Aromatic CH carbon. |

| C-6 | ~128 - 130 | Aromatic CH carbon. |

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 15-20 mg of Bis(4-chloro-3-nitrophenyl) sulphone and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.[5]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Visualization: NMR Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the key functional groups within a molecule. For Bis(4-chloro-3-nitrophenyl) sulphone, the spectrum is dominated by strong absorptions from the sulfonyl and nitro groups.

Principles & Diagnostic Frequencies

The primary diagnostic peaks arise from the stretching vibrations of the SO₂ and NO₂ groups. These groups produce strong, characteristic bands that are often easy to identify.[6]

-

Sulfonyl (SO₂) Group: Diaryl sulfones exhibit two intense stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

-

Nitro (NO₂) Group: Aromatic nitro compounds also show two strong bands for asymmetric and symmetric stretching.[7] These bands are among the most characteristic in the entire IR spectrum.[8]

-

Aromatic Ring: Standard C=C stretching bands appear in the 1600-1450 cm⁻¹ region. C-H out-of-plane bending vibrations in the lower frequency region can hint at the substitution pattern.

-

Carbon-Chlorine (C-Cl) Bond: The C-Cl stretch typically appears as a medium to strong band in the 800-600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Bis(4-chloro-3-nitrophenyl) sulphone

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1530 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1340 | Strong |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1330 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1140 | Strong |

| C-Cl | Stretching | 800 - 700 | Medium |

Note: The asymmetric SO₂ stretch may overlap with the symmetric NO₂ stretch, but their distinct intensities and shapes usually allow for differentiation.

Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid Bis(4-chloro-3-nitrophenyl) sulphone powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, carefully clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol) and a soft wipe.

Visualization: IR Analysis Workflow

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, which provides definitive confirmation of its elemental composition. The fragmentation pattern also offers corroborating structural evidence.

Principles & Ionization Choice

For a thermally stable, non-volatile compound like this, Electron Ionization (EI) is a suitable technique. EI at 70 eV imparts significant energy, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions.

Predicted Mass Spectrum & Fragmentation

-

Molecular Ion (M⁺): The molecular formula is C₁₂H₆Cl₂N₂O₆S, with a monoisotopic mass of approximately 375.93 g/mol .[3] A key feature will be the isotopic signature of the two chlorine atoms. The relative abundance of ³⁵Cl to ³⁷Cl is roughly 3:1. Therefore, we expect to see a cluster of peaks for the molecular ion:

-

M⁺ (containing two ³⁵Cl): Relative abundance ~100%

-

[M+2]⁺ (one ³⁵Cl, one ³⁷Cl): Relative abundance ~65%

-

[M+4]⁺ (two ³⁷Cl): Relative abundance ~10%

-

-

Key Fragmentation Pathways: The fragmentation of diaryl sulfones is well-documented.[9][10] Common pathways include:

-

C-S Bond Cleavage: Cleavage of one of the carbon-sulfur bonds to yield a chloronitrophenyl radical and a [M - C₆H₃ClNO₂]⁺ ion.

-

Sulfone-Sulfinate Rearrangement: A common rearrangement where an aryl group migrates from the sulfur to an oxygen atom, followed by cleavage of the S-O bond.[9]

-

Loss of Small Molecules: Sequential loss of small, stable molecules like NO₂, SO₂, or Cl from the molecular ion or subsequent fragments.

-

Table 4: Predicted Key Ions in the Mass Spectrum of Bis(4-chloro-3-nitrophenyl) sulphone

| m/z (approx.) | Ion Structure / Identity | Significance |

| 376, 378, 380 | [C₁₂H₆Cl₂N₂O₆S]⁺ | Molecular Ion (M⁺) cluster with Cl isotope pattern |

| 330, 332, 334 | [M - NO₂]⁺ | Loss of a nitro group |

| 221, 223 | [C₆H₃ClNO₂S]⁺ | Fragment from C-S bond cleavage |

| 155, 157 | [C₆H₃ClNO]⁺ | Chloronitrophenyl cation |

Protocol: MS Data Acquisition (EI)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer's ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a standard 70 eV electron beam (EI mode).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Visualization: MS Workflow

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of Bis(4-chloro-3-nitrophenyl) sulphone provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra confirm the precise substitution pattern and symmetry of the molecule. The IR spectrum provides an unambiguous fingerprint of the critical sulfonyl and nitro functional groups. Finally, high-resolution mass spectrometry validates the molecular weight and elemental composition while offering insights into the molecule's structural integrity. Together, these techniques provide the authoritative data required for quality assurance and to enable the confident use of this compound in advanced research and development applications.

References

- Vertex AI Search. (n.d.). Infrared of nitro compounds - Chemistry. Retrieved January 14, 2026.

- Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163.

- Guidechem. (n.d.). bis(4-chloro-3-nitrophenyl) sulphone 1759-05-3 wiki. Retrieved January 14, 2026.

- ChemicalBook. (n.d.). bis(4-chloro-3-nitrophenyl) sulphone synthesis. Retrieved January 14, 2026.

- The Royal Society of Chemistry. (n.d.).

- Spectroscopy Online. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved January 14, 2026.

- Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294-1296.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 14, 2026.

- The Royal Society of Chemistry. (n.d.).

- ACS Publications. (1964). Mass Spectra of Diaryl Sulfones. Retrieved January 14, 2026.

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved January 14, 2026.

- Oxford Academic. (n.d.). Mass Spectra of Diaryl Disulfides, Diaryl Thiolsulfinates and Diaryl Thiolsulfonates. Bulletin of the Chemical Society of Japan. Retrieved January 14, 2026.

- Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl). Retrieved January 14, 2026.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved January 14, 2026.

- SIELC Technologies. (2018). Bis(4-chloro-3-nitrophenyl) sulphone. Retrieved January 14, 2026.

- ResearchGate. (2025). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved January 14, 2026.

- ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. Retrieved January 14, 2026.

- PubChemLite. (n.d.). Bis(4-chloro-3-nitrophenyl) sulphone (C12H6Cl2N2O6S). Retrieved January 14, 2026.

- ChemicalBook. (n.d.). BIS(4-NITROPHENYL) SULFIDE(1223-31-0) IR Spectrum. Retrieved January 14, 2026.

- PubChem - NIH. (n.d.). Bis(4-chloro-3-nitrophenyl) sulphone | C12H6Cl2N2O6S | CID 74475. Retrieved January 14, 2026.

- Google Patents. (n.d.). EP0364877A1 - Process for the preparation of Bis(4-chlorphenyl) sulfone. Retrieved January 14, 2026.

- IJCRT.org. (n.d.). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. Retrieved January 14, 2026.

- SpectraBase. (n.d.). Bis(4-nitrophenyl) sulfone - Optional[ATR-IR] - Spectrum. Retrieved January 14, 2026.

- SpectraBase. (n.d.). 4-Chloro-3-nitrophenol - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026.

- Sigma-Aldrich. (n.d.). 4-CHLORO-3-NITROPHENYL SULFONE AldrichCPR. Retrieved January 14, 2026.

- NIST WebBook. (n.d.). Benzene, 1,1'-sulfonylbis[4-chloro-. Retrieved January 14, 2026.

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 14, 2026.

- ResearchGate. (2016). PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone. Retrieved January 14, 2026.

- PMC. (n.d.). Bis(3-nitrophenyl) sulfone. Retrieved January 14, 2026.

- Benchchem. (n.d.).

- ResearchGate. (n.d.). Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole. Retrieved January 14, 2026.

- Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved January 14, 2026.026.

Sources

- 1. Bis(4-chloro-3-nitrophenyl) sulphone | C12H6Cl2N2O6S | CID 74475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl) - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

Solubility Profile of Bis(4-chloro-3-nitrophenyl) Sulphone: A Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its developability, impacting everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of Bis(4-chloro-3-nitrophenyl) sulphone, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative solubility data, this document outlines a robust framework for its theoretical assessment and experimental determination. We delve into the physicochemical properties of the molecule to predict its behavior in various organic solvents and provide detailed, field-proven protocols for researchers to generate reliable and reproducible solubility data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

Bis(4-chloro-3-nitrophenyl) sulphone is a symmetrically substituted aromatic sulphone, a class of compounds known for their thermal stability and use as precursors in the synthesis of high-performance polymers and specialty chemicals.[1] Understanding its solubility is paramount for optimizing synthetic routes, designing efficient crystallization-based purifications, and, if applicable, developing suitable formulations for preclinical studies. A compound's solubility dictates the choice of reaction media, influences reaction rates, and is a key factor in achieving the desired crystal form and purity.

This guide will provide a detailed analysis of the structural features of Bis(4-chloro-3-nitrophenyl) sulphone that govern its solubility and present a systematic approach to its experimental determination.

Physicochemical Profile of Bis(4-chloro-3-nitrophenyl) Sulphone

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. The key parameters for Bis(4-chloro-3-nitrophenyl) sulphone are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Cl₂N₂O₆S | [2][3] |

| Molecular Weight | 377.16 g/mol | [2] |

| Melting Point | 201-202 °C | [1][4] |

| Appearance | Needle-like crystals | [4] |

| Topological Polar Surface Area (TPSA) | 134 Ų | [2] |

| XLogP3-AA | 3.6 | [2][5] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Rotatable Bond Count | 2 | [2] |

The high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur. The relatively high TPSA and multiple hydrogen bond acceptors (from the nitro and sulphone groups) indicate that the molecule has polar regions. However, the presence of two chlorinated phenyl rings contributes to a significant nonpolar character, as reflected by the XLogP value. This dual nature—polar functional groups on a large, relatively nonpolar framework—is key to its solubility behavior.

Theoretical Solubility Assessment: A "Like Dissolves Like" Approach

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. Based on the physicochemical profile of Bis(4-chloro-3-nitrophenyl) sulphone, we can anticipate its solubility in different classes of organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large, nonpolar surface area of the two aromatic rings suggests some affinity for these solvents. However, the highly polar sulphone and nitro groups will likely limit solubility. These solvents are not expected to be effective at disrupting the strong crystal lattice forces.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): This class of solvents is predicted to be the most effective for dissolving Bis(4-chloro-3-nitrophenyl) sulphone. Their polarity will allow for favorable dipole-dipole interactions with the sulphone and nitro groups. Solvents like DMF and DMSO, with their high polarity and ability to act as hydrogen bond acceptors, are likely to exhibit the highest dissolving capacity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the nitro and sulphone groups, which should aid in dissolution. However, their ability to solvate the nonpolar aromatic portions of the molecule may be less effective than polar aprotic solvents. Moderate solubility is anticipated in this class.

This theoretical assessment provides a strong starting point for solvent selection in experimental studies. A logical workflow for this assessment is depicted below.

Sources

- 1. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl) - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. Bis(4-chloro-3-nitrophenyl) sulphone | C12H6Cl2N2O6S | CID 74475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bis(4-chloro-3-nitrophenyl) sulphone synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - Bis(4-chloro-3-nitrophenyl) sulphone (C12H6Cl2N2O6S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Activated Aromatic Dihalides for Polycondensation

Abstract

High-performance aromatic polymers, such as poly(arylene ether)s, are central to advancements in aerospace, medical, and electronics industries due to their exceptional thermal stability and mechanical strength. The synthesis of these materials is predominantly achieved through step-growth polycondensation, a process reliant on the precise reactivity of its constituent monomers. This technical guide provides an in-depth exploration of activated aromatic dihalides, a critical class of electrophilic monomers that enable the efficient formation of these robust polymers. We will dissect the underlying principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism, evaluate the role and relative efficacy of various activating groups, and present field-proven experimental protocols. This document is intended for researchers, chemists, and materials scientists engaged in polymer synthesis and drug development, offering both foundational knowledge and practical insights to harness the full potential of these versatile monomers.

Core Principles: The Engine of Aromatic Polycondensation

The synthesis of high-molecular-weight poly(arylene ether)s and related polymers from aromatic dihalides hinges on the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike aliphatic SN2 reactions, a backside attack on an sp²-hybridized carbon is sterically impossible.[1][2] Instead, the SNAr reaction proceeds via a distinct addition-elimination pathway, which is only feasible when the aromatic ring is "activated" towards nucleophilic attack.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr polycondensation is a two-step process:

-

Nucleophilic Addition and Formation of the Meisenheimer Complex: A strong nucleophile, typically a bisphenate or bisthiolate anion, attacks the electron-deficient aromatic carbon bearing a halide (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] This initial attack is the rate-determining step of the overall reaction.[3]

-

Elimination and Aromaticity Restoration: The leaving group (halide) is expelled, and the aromaticity of the ring is restored, resulting in the formation of a new ether or thioether linkage.

For polymerization to occur, this process is repeated, linking monomer units into a long polymer chain.

Caption: The SNAr mechanism for polycondensation.

The Role of the Activating Group

An electron-withdrawing group (EWG) is essential to activate the dihalide monomer.[2] The EWG serves two primary functions:

-

It reduces the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.

-

It stabilizes the negatively charged Meisenheimer intermediate through resonance, lowering the activation energy of the rate-determining step.

For effective activation and subsequent high polymer formation, the EWG must be positioned ortho or para to the leaving group (halide).[3][4] A meta-positioned EWG does not allow for resonance stabilization of the negative charge on the ipso-carbon and is therefore ineffective in activating the ring for SNAr.[4]

Common activating groups include:

-

Sulfone (-SO₂-) : As seen in 4,4'-dichlorodiphenyl sulfone (DCDPS), this is a powerful activating group that leads to high-performance polysulfones (PSU) and poly(ether sulfone)s (PES).[3]

-

Ketone (-CO-) : Found in monomers like 4,4'-difluorobenzophenone, this group is the cornerstone for producing poly(ether ether ketone) (PEEK), a semi-crystalline thermoplastic with exceptional thermomechanical properties.[5][6]

-

Phenylphosphine Oxide (-P(O)Ph₂-) : This group also serves as an effective activator for the synthesis of poly(arylene ether)s.[7]

-

Imide : Cyclic imide structures within the monomer backbone can also provide sufficient activation.

Monomer Systems and Reaction Kinetics

The success of polycondensation depends on the careful selection of monomers and a deep understanding of their relative reactivities.

Dihalide Monomers and Leaving Group Reactivity

The choice of halogen is a critical factor. The reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I .[3] This is counterintuitive compared to aliphatic SN2 reactions and arises because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine most effectively polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to attack.

Consequently, fluorinated monomers like 4,4'-difluorobenzophenone are significantly more reactive than their chlorinated counterparts, allowing for polymerization at lower temperatures.[8]

Nucleophilic Co-monomers

The dihalide monomer is reacted with a nucleophilic co-monomer, most commonly a bisphenol or a dithiol, which is deprotonated in situ to form the active nucleophile.

| Common Bisphenol Monomers | Structure |

| Bisphenol A (BPA) | |

| Bisphenol S (BPS) | |

| Hydroquinone | |

| 4,4'-Biphenol |

Table 1: A selection of common bisphenol co-monomers used in SNAr polycondensation.[9]

Comparative Kinetics: DFDPS vs. DCDPS

A kinetic study of the synthesis of poly(arylene ether sulfone) (PAES) from Bisphenol A (BPA) highlights the profound difference between fluoro- and chloro-activated monomers.

| Parameter | DFDPS (Aryl Fluoride) | DCDPS (Aryl Chloride) |

| Reaction Order | Third-order | Second-order |

| Activation Energy (Ea) | Lower | Higher (by ~6.0 kJ/mol) |

| Relative Rate | Significantly Faster | Slower |

Table 2: Comparative kinetic data for the polycondensation of 4,4'-difluorodiphenyl sulfone (DFDPS) vs. 4,4'-dichlorodiphenyl sulfone (DCDPS) with bisphenol A.[10][11][12]

The surprising third-order kinetics for the aryl fluoride reaction suggest a more complex mechanism where the alkali metal cation (e.g., K⁺ from the base) actively participates in activating the C-F bond, forming a three-body complex that facilitates the nucleophilic attack.[10][11] The aryl chloride reaction follows a more classical second-order pathway.[10][11] This mechanistic difference is a key reason why fluorinated monomers are often preferred for industrial production, such as in the synthesis of PEEK.[5]

Experimental Protocol: Synthesis of a Poly(Arylene Ether Sulfone)

This section provides a representative, field-proven protocol for synthesizing a high-molecular-weight poly(arylene ether sulfone) from 4,4'-dichlorodiphenyl sulfone (DCDPS) and 4,4'-biphenol.

Materials and Reagents

-

Monomers: 4,4'-dichlorodiphenyl sulfone (DCDPS), 4,4'-biphenol. (High purity is critical; recrystallize if necessary).

-

Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried.

-

Solvent: N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).

-

Azeotroping Agent: Toluene or o-dichlorobenzene.

-

Precipitation/Washing: Methanol, Deionized Water.

Step-by-Step Methodology

-

Reactor Setup: Equip a four-necked flask with a mechanical stirrer, a nitrogen inlet/outlet, a thermometer, and a Dean-Stark trap fitted with a condenser.

-

Charging the Reactor: Under a nitrogen purge, charge the flask with equimolar amounts of DCDPS and 4,4'-biphenol. Add a slight excess (e.g., 2-5 mol%) of anhydrous K₂CO₃.

-

Solvent Addition: Add NMP to achieve a solids concentration of 20-30% (w/v) and toluene (approx. half the volume of NMP).

-

Azeotropic Dehydration: Heat the mixture to reflux (140-150°C) with vigorous stirring. Water, formed from the reaction of the phenol with K₂CO₃ and any residual moisture, will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected.

-

Polymerization: Carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 170-190°C to initiate polymerization. The solution will become progressively more viscous.

-

Monitoring and Termination: Monitor the reaction progress by observing the viscosity of the solution. A significant increase indicates the formation of a high-molecular-weight polymer. The reaction is typically complete within 8-20 hours.

-

Isolation: Cool the viscous polymer solution to below 100°C and dilute with additional NMP if necessary. Slowly pour the solution into a large excess of a non-solvent (e.g., methanol or a methanol/water mixture) under vigorous stirring to precipitate the polymer as a fibrous solid.

-

Purification: Filter the polymer and wash it extensively with hot deionized water to remove inorganic salts (KCl) and residual solvent. Follow with several washes in methanol.

-

Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours to a constant weight.

Caption: General experimental workflow for SNAr polycondensation.

Challenges and Mitigation: Understanding Side Reactions

Achieving high molecular weight requires near-quantitative conversion, making the mitigation of side reactions paramount. High reaction temperatures (often >180°C) can promote undesirable pathways.

-

Ether Cleavage: The newly formed aryl ether bonds can be susceptible to nucleophilic cleavage, particularly by residual phenate ions or hydroxide (if a strong base is used). This is a chain-scission reaction that lowers the final molecular weight.

-

Mitigation: Use a weak base like K₂CO₃ instead of NaOH. Ensure precise 1:1 stoichiometry to avoid an excess of phenate at the end of the reaction. Capping the polymer chains with a monofunctional halide (like methyl chloride) can also terminate reactive phenate end groups.

-

-

Attack on the Activating Group: While rare, strong nucleophiles can potentially interact with the activating group itself.

-

Solvent Degradation: At high temperatures, aprotic polar solvents like NMP can degrade, producing amines that can act as chain-capping agents, limiting molecular weight.

Structure-Property Relationships and Polymer Characterization

The final properties of the polymer are a direct consequence of the monomers used.

Caption: Relationship between monomer choice and final polymer properties.

-

Thermal Properties: The introduction of rigid, bulky groups in the monomer backbone (e.g., using biphenol instead of hydroquinone) restricts chain rotation and increases the glass transition temperature (Tg).[14] The symmetric ketone linkage in PEEK allows for chain packing and crystallization, resulting in a high melting point (Tm), whereas the bent sulfone group in PES typically leads to amorphous polymers.[15]

-

Solubility and Processability: Flexible ether linkages or bulky side groups can disrupt chain packing, improving solubility in organic solvents and lowering the melt processing temperature.

Key Characterization Techniques:

-

¹H NMR Spectroscopy: Confirms the chemical structure of the polymer and can be used to determine the degree of sulfonation or functionalization.[16]

-

Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).[15]

-

Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition temperature of the polymer.

Conclusion

Activated aromatic dihalides are indispensable monomers for the synthesis of high-performance polymers. A thorough understanding of the SNAr mechanism, the factors governing monomer reactivity, and the practical aspects of the polycondensation reaction is essential for achieving materials with desired properties. The choice of activating group, leaving group, and co-monomer provides a versatile toolbox for tuning the thermal, mechanical, and solubility characteristics of the final polymer. By carefully controlling reaction conditions and mitigating potential side reactions, researchers can reliably produce high-molecular-weight aromatic polymers tailored for the most demanding applications.

References

-